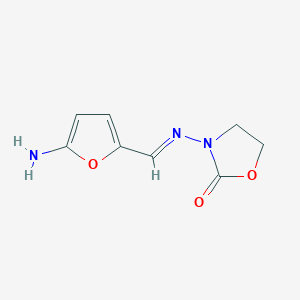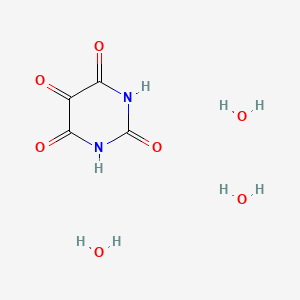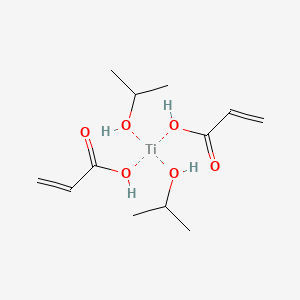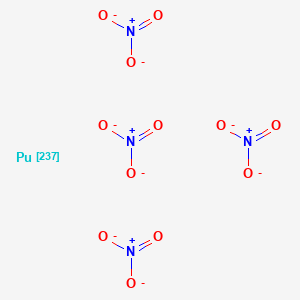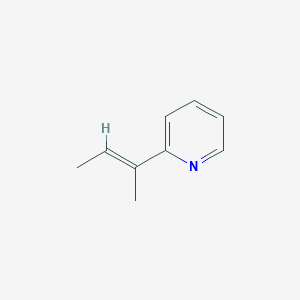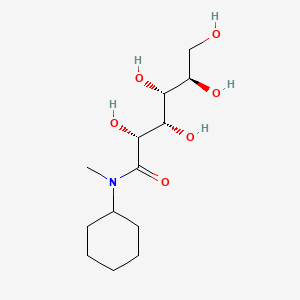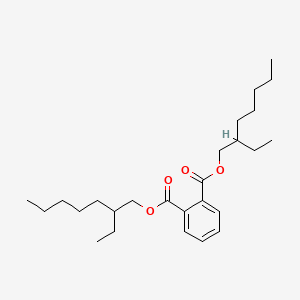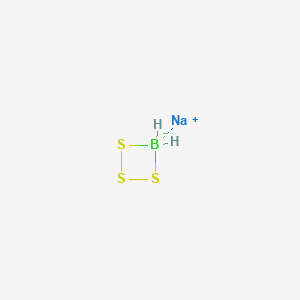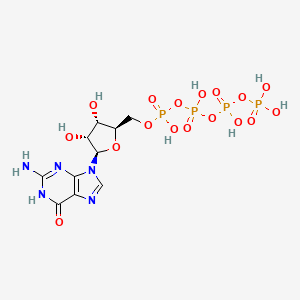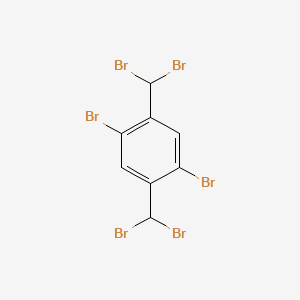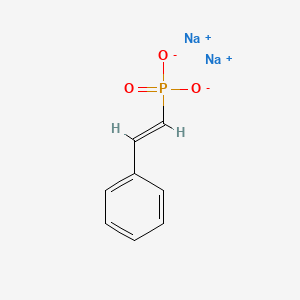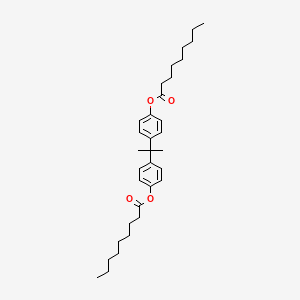
Isopropylidenedi-p-phenylene dinonan-1-oate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropylidenedi-p-phenylene dinonan-1-oate is a chemical compound with the molecular formula C33H48O4 and a molecular weight of 508.73182 g/mol. It is known for its unique structure, which includes two nonanoate groups attached to a central isopropylidene-bis(4,1-phenylene) core. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isopropylidenedi-p-phenylene dinonan-1-oate typically involves the esterification of isopropylidenedi-p-phenylene with nonanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo esterification, and the product is subsequently purified through distillation or recrystallization. The use of automated systems and precise control of reaction conditions ensures consistent quality and efficiency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropylidenedi-p-phenylene dinonan-1-oate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nonanoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isopropylidenedi-p-phenylene dinonan-1-oate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of isopropylidenedi-p-phenylene dinonan-1-oate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release nonanoic acid, which may exert biological effects. The central isopropylidene-bis(4,1-phenylene) core can interact with hydrophobic regions of proteins or cell membranes, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isopropylidenedi-p-phenylene dihexanoate: Similar structure but with hexanoate groups instead of nonanoate.
Isopropylidenedi-p-phenylene dioctanoate: Contains octanoate groups.
Isopropylidenedi-p-phenylene didecanoate: Features decanoate groups.
Uniqueness
Isopropylidenedi-p-phenylene dinonan-1-oate is unique due to its specific nonanoate ester groups, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring long-chain esters, such as in the production of high-performance materials and specialized chemical reagents .
Eigenschaften
CAS-Nummer |
85117-81-3 |
|---|---|
Molekularformel |
C33H48O4 |
Molekulargewicht |
508.7 g/mol |
IUPAC-Name |
[4-[2-(4-nonanoyloxyphenyl)propan-2-yl]phenyl] nonanoate |
InChI |
InChI=1S/C33H48O4/c1-5-7-9-11-13-15-17-31(34)36-29-23-19-27(20-24-29)33(3,4)28-21-25-30(26-22-28)37-32(35)18-16-14-12-10-8-6-2/h19-26H,5-18H2,1-4H3 |
InChI-Schlüssel |
QKLACWSNQIWZAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(=O)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


